5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine
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Overview
Description
5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, pyrazole, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazole ring: This can be achieved through a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization under conventional heating.
Attachment of the piperazine group: This step involves nucleophilic substitution reactions where the piperazine moiety is introduced to the pyrazole intermediate.
Final assembly: The pyrimidine core is then constructed and functionalized with fluorine and methyl groups through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the microwave-assisted synthesis for efficiency.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated and aromatic sites.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like amines or thiols.
Scientific Research Applications
5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes like urease.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The fluorine atoms in the compound can enhance its binding affinity to proteins, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole with similar biological activities.
5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: A compound with a similar structure and urease inhibition activity.
Uniqueness
5-fluoro-4-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual fluorination and the presence of both pyrazole and piperazine rings make it a versatile compound for various applications.
Properties
Molecular Formula |
C20H20F2N6O |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
InChI |
InChI=1S/C20H20F2N6O/c1-13-18(22)19(24-12-23-13)27-7-9-28(10-8-27)20(29)17-11-16(25-26(17)2)14-3-5-15(21)6-4-14/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
SZAGZSMFJWYDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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